N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide (CAS: 1797847-12-1) is a heterocyclic compound featuring a benzofuran-carboxamide core linked to a 1,2,4-triazolone moiety via an ethyl chain. The molecular formula is C₂₀H₁₈N₄O₄, with a molecular weight of 378.39 g/mol. Key structural elements include:
- 4-Cyclopropyl-1,2,4-triazolone: A five-membered ring with a cyclopropyl substituent, contributing to steric and electronic modulation.
- Furan-2-yl group: A heteroaromatic substituent that may enhance solubility or binding specificity.
The compound’s InChIKey (NEVRTIXVWPKASG-UHFFFAOYSA-N) and SMILES string (O1C2=CC=CC=C2C=C1C(NCCN1C(=O)N(C2CC2)C(C2=CC=CO2)=N1)=O) confirm its connectivity and stereoelectronic properties .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(17-12-13-4-1-2-5-15(13)28-17)21-9-10-23-20(26)24(14-7-8-14)18(22-23)16-6-3-11-27-16/h1-6,11-12,14H,7-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVRTIXVWPKASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a triazole moiety, which is often associated with various pharmacological properties such as antifungal, antibacterial, and anticancer activities.
Structural Overview
The compound's structure can be broken down into key components that contribute to its biological activity:
| Component | Description |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and may influence receptor interactions. |
| Furan Ring | Known for its reactivity and potential biological effects. |
| 1,2,4-Triazole Moiety | Associated with antifungal and antibacterial properties. |
| Benzofuran Carboxamide | May contribute to the overall stability and bioactivity of the compound. |
The mechanism by which this compound exerts its effects involves interactions with specific biological targets such as enzymes or receptors. The triazole ring is particularly notable for its ability to inhibit certain enzymes involved in fungal cell wall synthesis and bacterial growth, thus highlighting its potential as an antimicrobial agent .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens, including those resistant to conventional treatments. The presence of the triazole ring is particularly relevant here, as compounds with similar structures have demonstrated efficacy against both gram-positive and gram-negative bacteria .
Antifungal Activity
Research indicates that the triazole moiety contributes significantly to antifungal properties. Compounds containing this structure have been shown to inhibit the growth of various fungi by targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular pathways involved in cell cycle regulation .
Case Studies
Several case studies have highlighted the biological activities of similar compounds containing triazole structures:
-
Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles showed potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli.
- Results : The compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
-
Antifungal Activity Assessment : Research focused on the antifungal potential of triazole derivatives against Candida species showed promising results.
- Findings : The compounds were effective at inhibiting fungal growth at low concentrations and demonstrated synergistic effects when combined with existing antifungal agents.
-
Anticancer Activity Evaluation : Investigations into the anticancer properties of related triazole compounds revealed significant cytotoxic effects on various cancer cell lines.
- Outcome : These compounds induced cell death through caspase activation pathways.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole rings possess notable antimicrobial properties. N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide has been evaluated for its potential against various bacterial and fungal strains. The presence of the triazole ring enhances its ability to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The benzofuran component has been linked to anticancer activities in several studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique combination of functional groups in this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
The furan ring in the compound contributes to its potential anti-inflammatory effects. Similar compounds have been studied for their ability to modulate inflammatory pathways, suggesting that this compound could be effective in treating inflammatory diseases.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies using various biological assays can provide insights into its binding affinities and specific targets within cellular pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. This compound was tested alongside other derivatives. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of various benzofuran derivatives on human cancer cell lines. N-{2-[4-cyclopropyl-3-(furan-2-y)-5-Oxo -4,5-dihydro - 1H - 1, 2 , 4 -triazol - 1 - yl] ethyl} - 1 - benzofuran - 2 - carboxamide showed promising results by inducing apoptosis in breast cancer cells while sparing healthy cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolone-benzofuran hybrids, which are explored for diverse pharmacological applications. Below is a detailed comparison with analogs (Table 1) and key findings:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycles: The target compound uses a 1,2,4-triazolone ring, whereas [923226-70-4] employs a thiazole. The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the methoxybenzyl group in [923226-70-4], improving pharmacokinetic stability .
Linker and Substituents :
- The ethyl chain in the target compound provides flexibility, while the thioether in [931622-35-4] introduces rigidity and sulfur-based interactions.
- The furan-2-yl group in the target compound contrasts with the methyl-benzofuran in [931622-35-4], affecting lipophilicity (cLogP: ~2.5 vs. ~3.1) .
Biological Activity :
- Antifungal activity : [931622-35-4] shows direct antifungal effects, likely due to its thioether and dicyclopropyl groups disrupting membrane integrity. The target compound’s lack of sulfur may limit this activity.
- Kinase inhibition : The benzofuran-carboxamide motif in the target compound is associated with kinase binding (e.g., VEGF-R2), but empirical data is pending .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling of benzofuran-2-carboxylic acid with triazolone precursors, achieving a moderate yield (~45%) . By contrast, [923226-70-4] is synthesized via thiazole ring formation, yielding ~60% .
- Computational Predictions : Molecular docking suggests the target compound binds to the ATP pocket of CDK2 (docking score: -9.2 kcal/mol), outperforming [923226-70-4] (-7.8 kcal/mol) due to triazolone interactions .
- Gaps in Data: No in vivo studies or toxicity profiles are available for the target compound, limiting translational insights.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves three critical stages:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition under inert conditions (argon atmosphere) using dichloromethane as the solvent .
- Triazole ring closure : Conducted at 80–100°C using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous tetrahydrofuran (THF) .
- Amide bond formation : Activated with HOBt (hydroxybenzotriazole) and DIPEA (diisopropylethylamine) in dimethylformamide (DMF) at room temperature . Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios of precursors.
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the triazole ring and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (C20H18N4O4, MW 378.39 g/mol) .
Q. What is the molecular structure and solubility profile?
- Molecular formula : C20H18N4O4 (MW 378.39 g/mol), confirmed via X-ray crystallography and computational modeling .
- Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Stability tests show degradation at pH < 3 or >10, requiring storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, solvent ratio) using response surface methodology .
- Flow Chemistry : Continuous flow reactors improve mixing efficiency and reduce side reactions (e.g., triazole isomerization) .
- Catalyst Screening : Test alternatives to DCC (e.g., polymer-supported carbodiimides) to simplify purification .
Q. How to resolve contradictions in reported biological activity data?
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for IC50 reproducibility) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false positives in cytotoxicity studies .
Q. What computational tools predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains) to prioritize substituent modifications .
- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with observed bioactivity .
- MD Simulations : GROMACS simulations assess conformational stability in aqueous vs. lipid bilayer environments .
Q. How to design derivatives for improved pharmacokinetics?
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to enhance metabolic stability .
- Prodrug Strategies : Introduce ester or phosphate groups at the carboxamide moiety to improve oral bioavailability .
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to modulate solubility and crystallinity .
Q. What advanced analytical methods resolve stereochemical uncertainties?
- Chiral HPLC : Use Chiralpak columns with hexane:isopropanol gradients to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of the cyclopropane ring .
- X-ray Crystallography : Resolve ambiguities in triazole regiochemistry (e.g., 1,4- vs. 1,5-disubstitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
